molecular formula C17H15F2NO3 B2809667 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE CAS No. 1794897-43-0

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE

Cat. No.: B2809667
CAS No.: 1794897-43-0
M. Wt: 319.308
InChI Key: DONUISYWDXESCI-UHFFFAOYSA-N
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 2-methylphenyl group, a methylamino group, and a 3,5-difluorobenzoate moiety. Its multifaceted chemical nature makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE typically involves multiple steps, starting with the preparation of the 2-methylphenylmethylamine. This intermediate is then reacted with 3,5-difluorobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions. Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry: In organic chemistry, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or as a ligand for specific receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it could act as an agonist or antagonist at a receptor, modulating the receptor’s signaling pathway.

Comparison with Similar Compounds

  • [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] benzoate
  • [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate
  • [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-difluorobenzoate

Comparison: Compared to its analogs, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the benzoate ring. This substitution pattern can significantly influence the compound’s reactivity and interaction with biological targets. The difluoro substitution may enhance the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)13-6-14(18)8-15(19)7-13/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONUISYWDXESCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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